molecular formula C21H28O3 B12762576 8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one CAS No. 56154-60-0

8,9-Dihydro-1-hydroxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo(B,D)pyran-10(7H)-one

Cat. No.: B12762576
CAS No.: 56154-60-0
M. Wt: 328.4 g/mol
InChI Key: UEFGHYCIOXYTOG-UHFFFAOYSA-N
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Preparation Methods

The preparation of 10-Oxo-Δ6a(10a)-tetrahydrocannabinol involves several synthetic routes. . This method can be used to form metal-carbon bonds, which are crucial in the synthesis of organometallic compounds like OTHC. Another method involves the metathesis of an organometallic compound with a binary halide

Chemical Reactions Analysis

10-Oxo-Δ6a(10a)-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium and organomagnesium species, which are highly reactive towards various electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxygenated derivatives of OTHC, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of 10-Oxo-Δ6a(10a)-tetrahydrocannabinol is not fully understood. it is theorized that OTHC targets the CB1 and CB2 receptors in the body, similar to Δ9-THC . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The binding of OTHC to these receptors may result in similar effects to those of Δ9-THC, although more research is needed to confirm this.

Properties

CAS No.

56154-60-0

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-hydroxy-6,6,9-trimethyl-3-pentyl-8,9-dihydro-7H-benzo[c]chromen-10-one

InChI

InChI=1S/C21H28O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,22H,5-10H2,1-4H3

InChI Key

UEFGHYCIOXYTOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(=O)C(CC3)C)(C)C)O

Origin of Product

United States

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